N'-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide
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Overview
Description
N’-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a dichlorobenzylidene group attached to a thiophenecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-thiophenecarbohydrazide and 2,3-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
N’-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism of action of N’-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit enzymes involved in cell division, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,3-dichlorobenzylidene)-3,4-dimethoxybenzohydrazide
- N’-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide
- N’-(2,4-dichlorobenzylidene)-3,4-dimethoxybenzohydrazide
Uniqueness
N’-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H8Cl2N2OS |
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Molecular Weight |
299.2 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H8Cl2N2OS/c13-9-4-1-3-8(11(9)14)7-15-16-12(17)10-5-2-6-18-10/h1-7H,(H,16,17)/b15-7+ |
InChI Key |
PMPNTQLDUQTGSX-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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